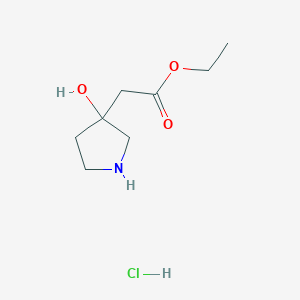

ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride

Description

Ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride is a pyrrolidine-derived compound with a hydroxyl group at the 3-position of the pyrrolidine ring and an ethyl acetate ester moiety. The compound is primarily used as a versatile small-molecule scaffold in pharmaceutical research and development, with applications in drug discovery and synthesis of bioactive intermediates. Key suppliers include CymitQuimica and Biosynth, offering purities ≥95% for laboratory use .

Properties

IUPAC Name |

ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)5-8(11)3-4-9-6-8;/h9,11H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQWNNZOVTYUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride typically involves the reaction of ethyl acetate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The ester group can be substituted with other functional groups, such as amides or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride with structurally related compounds, focusing on substituents, molecular properties, hazards, and applications:

*Estimated based on analogs.

Key Structural and Functional Differences:

Fluorine substituents (e.g., in the difluoro analog) increase metabolic stability and lipophilicity, which can influence bioavailability . Amino or pyridine groups (e.g., in pyridin-3-yl derivatives) introduce basicity or aromaticity, affecting receptor binding in drug candidates .

Safety Profile: Compounds with pyridine rings (e.g., 2-(pyridin-3-yl)acetic acid hydrochloride) exhibit higher acute toxicity (Category 4 oral/dermal/inhalation hazards) compared to pyrrolidine derivatives .

Synthetic Utility :

- The target compound and its difluoro analog are prioritized for high-purity lab-scale synthesis (≥95%), whereas pyridine derivatives are used as reagents or peptide intermediates .

- Ethyl esters are more commonly used than methyl esters due to better solubility in organic solvents .

Research and Commercial Relevance

This compound is part of a growing class of pyrrolidine-based scaffolds optimized for drug discovery. Its analogs are investigated for:

- Kinase inhibition: Fluorinated derivatives may target enzymes like isoquinoline sulfonamide-sensitive kinases .

- Antifungal activity : Ethyl acetate extracts of similar compounds show efficacy against fungal pathogens .

- Peptide mimetics: Amino-substituted variants (e.g., ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride) serve as building blocks for bioactive peptides .

Biological Activity

Ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxypyrrolidine moiety, which is significant for its biological activity. The molecular formula is , and it exists primarily in its hydrochloride salt form, enhancing solubility in aqueous environments, which is crucial for biological applications.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication mechanisms, although further research is needed to elucidate the specific pathways involved.

3. Anticancer Effects

This compound has demonstrated anticancer potential in several cell lines. Notably, studies have reported IC50 values indicating significant antiproliferative effects against cancer cell lines, suggesting its utility in cancer therapy development .

The mechanism of action of this compound appears to involve interactions with specific molecular targets within cells. It may modulate enzyme activity or receptor functions, leading to altered cellular responses. For instance, it has been shown to affect pathways related to cell survival and apoptosis, which are critical in cancer biology.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Cell Type |

|---|---|---|---|

| Study A | Antimicrobial | Not specified | Bacterial strains |

| Study B | Antiviral | Not specified | Viral assays |

| Study C | Anticancer | 16.95 µM | Various cancer cell lines |

These findings highlight the diverse biological activities associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.